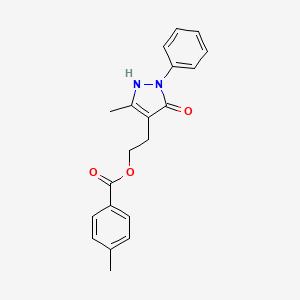

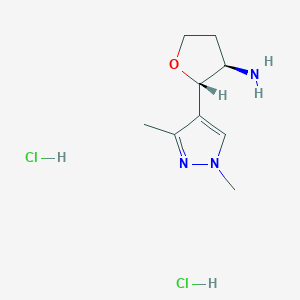

rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

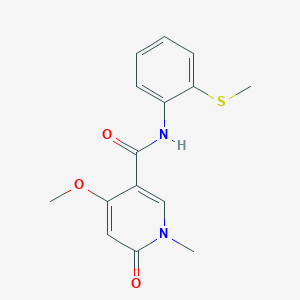

Rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.16. The purity is usually 95%.

BenchChem offers high-quality rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Resolution and Enantioselective Reactions : The study by Barz, Herdtweck, and Thiel (1996) discusses the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, a compound related to rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride. This process involves reactions with epoxycyclohexane and pyrazole, forming dimers in the solid state through strong intermolecular hydrogen bonds. The research highlights the potential for enantioselective reactions using such compounds (Barz, Herdtweck, & Thiel, 1996).

Valence and Spin Interaction in Metal Complexes : Kumbhakar et al. (2008) studied meso- and rac-diastereomers of a p-quinonoid-bridged diruthenium complex, which showed significant differences in redox potentials and absorption spectra between the meso and rac forms. This research provides insights into the molecular interactions and electronic structures in metal complexes, which can be crucial for developing new materials and catalysts (Kumbhakar et al., 2008).

Synthesis and Reactivity of Amine Compounds : The synthesis of various amine compounds, including rac-(2R,3S)-2-(1,3-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, often involves multi-step procedures and interactions with other chemicals. For instance, Butler et al. (2002) describe the synthesis of 2-(nitromethyl)ornithine from ornithine mediated by cobalt(III), which shows the complexity and potential applications of such syntheses in developing new chemical entities (Butler et al., 2002).

Catalytic Applications in Organic Synthesis : Clark and Landis (2003, 2005) discussed the use of chiral diazaphospholanes, which are related to the chemical structure of interest, in catalytic asymmetric allylic alkylation and hydroformylation reactions. These studies highlight the potential application of such compounds in catalysis, offering high selectivity and efficiency in organic synthesis (Clark & Landis, 2003); (Clark, Landis, Freed, Klosin, & Abboud, 2005).

Application in Synthesis of Bioactive Compounds : Zhang et al. (2016) describe a sustainable gas-free method for the reductive amination of aldehydes with nitroarenes using formic acid as a hydrogen source. This method highlights the potential application of related amine compounds in the synthesis of bioactive heterocyclic compounds, which are important in pharmaceutical and agrochemical industries (Zhang et al., 2016).

properties

IUPAC Name |

(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-6-7(5-12(2)11-6)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZAAUDJHNBUFV-BPRGXCPLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2C(CCO2)N)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1[C@H]2[C@@H](CCO2)N)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917134.png)

![Cyclopropyl(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2917137.png)

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2917138.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2917141.png)

![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)